molecular formula C22H15Cl2N3O5 B11286203 N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-4-ethoxy-3-nitrobenzamide

N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-4-ethoxy-3-nitrobenzamide

Cat. No.: B11286203
M. Wt: 472.3 g/mol
InChI Key: MUYSSZGWIKFWHA-UHFFFAOYSA-N
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Description

N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-4-ethoxy-3-nitrobenzamide is a complex organic compound that belongs to the class of benzoxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-4-ethoxy-3-nitrobenzamide typically involves multiple steps. One common method involves the reaction of 5,7-dichloro-2-hydrazino-1,3-benzoxazole with substituted aromatic compounds under specific conditions. For instance, the reaction can be catalyzed by p-toluene sulphonic acid (PTSA) and carried out in an organic solvent like ethanol .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-4-ethoxy-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce nitro groups to amines, altering the compound’s properties.

    Substitution: This reaction can replace specific atoms or groups within the molecule with others.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can produce various oxidized forms of the compound .

Scientific Research Applications

N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-4-ethoxy-3-nitrobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-4-ethoxy-3-nitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, its antibacterial activity may result from inhibiting bacterial enzymes or disrupting cell membrane integrity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-4-ethoxy-3-nitrobenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C22H15Cl2N3O5

Molecular Weight

472.3 g/mol

IUPAC Name

N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-4-ethoxy-3-nitrobenzamide

InChI

InChI=1S/C22H15Cl2N3O5/c1-2-31-19-7-6-12(9-18(19)27(29)30)21(28)25-15-5-3-4-13(8-15)22-26-17-11-14(23)10-16(24)20(17)32-22/h3-11H,2H2,1H3,(H,25,28)

InChI Key

MUYSSZGWIKFWHA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=C(O3)C(=CC(=C4)Cl)Cl)[N+](=O)[O-]

Origin of Product

United States

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